4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Description
Properties
IUPAC Name |
4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDVTSQQZMZVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380653 | |
| Record name | 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4335-34-6 | |
| Record name | 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Synthetic Routes to Imidazo[2,1-b]thiazoles
A classical approach to synthesize imidazo[2,1-b]thiazoles involves the reaction of α-substituted ketones with sulfur-containing heterocycles, such as 2-aminothiazoles. This method typically proceeds via cyclocondensation reactions, often under reflux conditions in suitable solvents.
Key Reaction: Treatment of phenacyl bromide derivatives with thiourea or 2-amino-4-arylthiazoles yields 2-amino-substituted thiazoles, which upon reaction with chloroacetic acid, produce imidazo[2,1-b]thiazol-6(5H)-one derivatives in good yields (72–82%).
Mechanism: The process involves nucleophilic attack by the amino group on the α-haloketone, followed by cyclization to form the fused imidazo ring.
Palladium-Catalyzed Coupling for 6-Substituted Imidazo[2,1-b]thiazoles
Modern synthetic methodologies employ palladium-catalyzed coupling reactions to introduce substituents at the 6-position of the imidazo[2,1-b]thiazole core.
Sonogashira Coupling: A thiazolium alkyne intermediate is reacted with aryl iodides in the presence of palladium(II) chloride bis(triphenylphosphine), copper iodide, cesium carbonate, and sodium lauryl sulfate in aqueous media at 60 °C. This yields 6-substituted imidazo[2,1-b]thiazoles in moderate to high yields.
Mechanistic Insights: The reaction proceeds via oxidative addition of Pd(0) to ArI, transmetallation with Cu salt to form an alkynyl palladium intermediate, followed by extrusion of Pd(0), isomerization to an allene intermediate, and intramolecular nucleophilic attack by the amino group to close the ring.
Convergent Synthetic Pathways Using Aminothiazole and α-Bromoketones
A versatile synthetic strategy involves the coupling of N,N-dimethyl-N'-(thiazol-2-yl)amidine with α-bromoketones to afford imidazo[2,1-b]thiazoles with diverse substitution patterns.
-
- Preparation of aminothiazole derivatives from carbohydrate precursors.
- Reaction with α-bromoketones under basic conditions to form the fused heterocycle.
Advantages: This method allows structural diversity by varying both the amidine and α-bromoketone components, enabling the synthesis of compounds with different functional groups and potential biological activities.
Functionalization of the Imidazo[2,1-b]thiazole Core
Following the construction of the core structure, further functionalization is possible to introduce the aniline moiety at the 4-position.
Reductive Amination: Aldehydes derived from substituted benzaldehydes (e.g., 4-trifluoromethoxybenzaldehyde) can be reacted with amines to form imines, which upon reduction yield the corresponding amine derivatives. This step is crucial for attaching the 4-aniline substituent to the imidazo[2,1-b]thiazole ring.
Alkylation and Acylation: The amino group on the heterocycle can be further modified by alkylation with alkyl bromides or acylation with acyl chlorides in the presence of bases such as sodium hydride in DMF, allowing the synthesis of various derivatives.
Representative Preparation Scheme for 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline
Research Findings and Optimization
Reaction Conditions: The use of polar aprotic solvents like DMF and bases such as NaH or K2CO3 facilitates nucleophilic substitutions and acylations effectively.
Temperature Control: Reflux or elevated temperatures (60–100 °C) are often required for cyclization and coupling steps to proceed efficiently.
Catalysts: Palladium and copper catalysts are essential for coupling reactions, particularly in Sonogashira-type cross-couplings.
Yields: Overall yields for multi-step syntheses range from moderate to high (40–85%), depending on the substituents and reaction conditions.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline exhibit significant anticancer properties. For instance, a derivative of this compound was evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and tested their efficacy against human breast cancer cells (MCF-7). The results demonstrated that compounds with the thiazole moiety showed enhanced cytotoxicity compared to controls, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study in Pharmaceutical Biology explored the antibacterial effects of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited promising antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings:
A study published in Advanced Functional Materials highlighted the use of thiazole-based compounds in fabricating OLEDs with improved efficiency and stability. The incorporation of this compound into device architectures resulted in enhanced charge transport properties .
Table: Summary of Applications
| Application Area | Findings/Outcomes |
|---|---|
| Medicinal Chemistry | Anticancer activity; apoptosis induction |
| Biological Applications | Antimicrobial efficacy against S. aureus and E. coli |
| Materials Science | Enhanced efficiency in OLEDs and OPVs |
Mechanism of Action
The mechanism by which 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison
Structural and Functional Analysis
Dihydroimidazothiazole vs. Aromatic Imidazothiazole
The dihydroimidazothiazole core in 4335-34-6 introduces partial saturation, reducing aromaticity compared to the fully unsaturated analog (183668-02-2). This saturation:
- Alters reactivity : The saturated ring may reduce conjugation, affecting electron-withdrawing/donating effects in synthetic pathways.
Substituent Position (Para vs. Meta Aniline)
The meta-substituted analog (854375-22-7) differs in electronic distribution:
- Meta substitution may disrupt resonance, altering reactivity in electrophilic substitution reactions .
Comparison with Pyrimido-Benzothiazole Derivatives
Compounds like 3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole () feature:
- Extended π-systems : Larger aromatic frameworks increase molecular weight (311.39 g/mol) and complexity.
Pharmacological Relevance: Thiazole vs. Oxazole Cores
Efinaconazolum () replaces the thiazole sulfur with oxygen (oxazole core), demonstrating:
- Bioactivity divergence : The oxazole-based compound is antibacterial, while thiazole derivatives like 4335-34-6 are often intermediates or unexplored for bioactivity.
- Electronegativity effects : Oxygen’s higher electronegativity may influence binding to biological targets compared to sulfur .
Biological Activity
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₁H₁₁N₃S
- Molecular Weight : 217.29 g/mol
- CAS Number : 4335-34-6
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, primarily focusing on its anticancer properties. Its mechanism of action is believed to involve the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
- MCF7 (breast cancer)
The IC₅₀ values for these compounds were found to be in the low micromolar range, indicating potent activity against these cancer types. For example:
- HCC827: IC₅₀ = 6.26 ± 0.33 µM
- NCI-H358: IC₅₀ = 6.48 ± 0.11 µM
These values suggest that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function through:
- Inhibition of Kinases : Similar compounds have shown inhibition of various kinases involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its efficacy. Key observations include:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Modifications at the thiazole ring | Enhanced selectivity for specific kinases |
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized a series of imidazo-thiazole derivatives and evaluated their anticancer activity against breast and lung cancer cell lines. The most active compounds showed IC₅₀ values significantly lower than those of established chemotherapeutics .
- Mechanistic Insights : Another investigation into thiazole derivatives revealed their ability to inhibit protein-protein interactions crucial for tumor progression . This suggests that the imidazo-thiazole scaffold may be a promising target for drug development.
Q & A
Q. What are the common synthetic routes for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline?
The synthesis typically involves cyclocondensation and nucleophilic substitution. For example:
- Step 1 : React 3-aminobenzonitrile with thiourea under acidic conditions to form the imidazo[2,1-b]thiazole core .
- Step 2 : Introduce substituents via nucleophilic substitution. For instance, active methylthio groups at the 2-position can be replaced with amines or phenols using anhydrous potassium carbonate in DMF .
- Key reagents : Thiourea, DMF, K₂CO₃, and substituted anilines.
Q. How is this compound characterized structurally?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., NH₂ group at δ 5.2–5.8 ppm in DMSO-d₆) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ = 220.09; observed = 220.08) .
- X-ray crystallography : Resolves stereochemistry and packing motifs, often using SHELX programs for refinement .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial screening : Broth microdilution (NCCLS M38-P) to determine MIC values against bacterial/fungal strains .
- Antioxidant activity : DPPH radical scavenging assay (e.g., 60–97% inhibition at 100 µM, depending on substituents) .
Advanced Research Questions
Q. How can structural modifications enhance antioxidant activity?
- Electron-donating substituents : Introducing hydroxyl (e.g., 4e , 97% DPPH inhibition) or methoxy groups (4f , 92%) at the 4-position improves radical scavenging .
- Steric effects : Bulky substituents reduce activity due to hindered π-π stacking with DPPH radicals.
Table 1 : Antioxidant Activity of Derivatives
| Substituent (Position) | DPPH Inhibition (%) |
|---|---|
| -OH (4) | 97 |
| -OCH₃ (4) | 92 |
| -F (4) | 89 |
Q. How can contradictions in pharmacological data (e.g., IC₅₀ variability) be resolved?
- Standardized assays : Use NCCLS guidelines for MIC determination to minimize inter-lab variability .
- Mechanistic studies : Compare binding modes via molecular docking. For example, a hydroxyl group may form hydrogen bonds with microbial enzymes, explaining higher potency in 4e .
- Dose-response curves : Validate IC₅₀ values across multiple concentrations (e.g., 1–100 µM) to confirm reproducibility .
Table 2 : IC₅₀ Values for Related Inhibitors
| Compound | IC₅₀ (µM) |
|---|---|
| 6-(1-Benzothiophen-2-yl)-dihydroimidazo | 400 |
| Levamisole (control) | 5000 |
Q. What computational methods support mechanism-of-action studies?
- Docking simulations : Use AutoDock Vina to model interactions with targets like SIRT1 or microbial enzymes .
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., C-3 cyano group in nucleophilic reactions) .
Key Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
